molecular formula C11H14O3S B2904729 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide CAS No. 924859-45-0

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide

Cat. No.: B2904729
CAS No.: 924859-45-0
M. Wt: 226.29
InChI Key: ATXCOEMGBKEFOQ-UHFFFAOYSA-N
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Description

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide is a versatile small molecule scaffold with the molecular formula C₁₁H₁₄O₃S and a molecular weight of 226.29 g/mol . This compound is known for its unique structure, which includes a benzothiepin ring system with a methyl group and a hydroxyl group, along with a sulfone moiety.

Preparation Methods

The synthesis of 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiepin Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiepin ring system.

    Introduction of the Methyl Group: A methyl group is introduced at the 7th position of the benzothiepin ring through alkylation reactions.

    Oxidation to Form the Sulfone: The sulfur atom in the benzothiepin ring is oxidized to form the sulfone moiety, resulting in the 1,1-dioxide structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone moiety and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide include:

The uniqueness of this compound lies in its specific combination of a methyl group, hydroxyl group, and sulfone moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-methyl-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7,10,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXCOEMGBKEFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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